molecular formula C9H8N2O3 B13010608 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde

3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde

Cat. No.: B13010608
M. Wt: 192.17 g/mol
InChI Key: SRLSOOWYJYWJIO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring an isoxazolo-pyridine core fused with a carbaldehyde functional group. Its structure includes two methyl groups at positions 3 and 7, a ketone at position 6, and an aldehyde at position 3. The aldehyde group is electron-withdrawing, which enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic additions or cyclocondensation reactions . These methods may offer insights into analogous strategies for synthesizing the target compound.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3,7-dimethyl-6-oxo-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C9H8N2O3/c1-5-7-3-6(4-12)8(13)11(2)9(7)14-10-5/h3-4H,1-2H3

InChI Key

SRLSOOWYJYWJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C(=O)N2C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This reaction proceeds via an in situ generated β-oxo thioamide intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related heterocycles:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Highlights Potential Applications
Target Compound Isoxazolo[5,4-b]pyridine 3,7-Dimethyl; 6-oxo Aldehyde (position 5) Likely involves cyclocondensation (inferred from pyrazole analogs) Precursor for bioactive derivatives
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid () Isoxazolo[5,4-b]pyridine 5-Chloro; 6-cyclopropyl; 3-methyl Carboxylic acid (position 4) Reported by Fluorochem (specific method not detailed) Pesticidal/agricultural (inferred from imidazolinone analogs)
Pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives () Pyrazolo[3,4-b]pyridine Varied aryl/methyl substituents Aldehyde (position 5) Ionic liquids, microwave-assisted Pd catalysis Antibacterial, antifungal agents

Key Observations:

  • Electron-Withdrawing Effects : The aldehyde group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methyl or aryl substituents), facilitating nucleophilic attacks or cyclization reactions .
  • Regioselectivity : Pyrazolo[3,4-b]pyridines synthesized via Pd-catalyzed methods exhibit high regioselectivity under microwave conditions . For isoxazolo analogs, regioselectivity may depend on substituent positioning and reaction conditions.
  • Biological Activity: Pyrazolo derivatives demonstrate antimicrobial and anticancer properties , while isoxazolo-carboxylic acid analogs () may align with pesticidal imidazolinones .

Substituent Impact on Reactivity

  • Electron-Withdrawing Groups (EWGs) : Aldehyde and nitro groups increase electrophilicity, accelerating cyclocondensation reactions (e.g., 89% yield for pyrazolo derivatives with EWGs vs. 65% for EDGs) .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl in ) may hinder reactivity but improve selectivity in pesticide formulations .

Environmental and Practical Considerations

  • Green Synthesis : Microwave-assisted, solvent-free methods for pyrazolo derivatives reduce waste and energy use . Similar approaches could enhance the sustainability of isoxazolo-pyridine synthesis.

Biological Activity

3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound notable for its diverse biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a fused isoxazole and pyridine ring system with specific functional groups that enhance its biological activity:

  • Dimethyl Groups at positions 3 and 7
  • Oxo Group at position 6
  • Aldehyde Functional Group at position 5

This unique arrangement contributes to its chemical reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For example, studies have indicated that it can inhibit the growth of certain pathogens, suggesting its utility in developing new antimicrobial agents.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related diseases. This property is crucial for protecting cells from damage caused by free radicals.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic activity against cancer cell lines such as HeLa and MCF-7. The IC50 values indicate a promising level of potency, warranting further investigation into its mechanisms of action.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar structures, the following table summarizes relevant compounds with comparable features:

Compound NameStructural FeaturesBiological Activity
3,5-Disubstituted-4,5-dihydroisoxazolesSimilar isoxazole structureAntimicrobial
3,4,5-Trisubstituted isoxazolesMultiple substituents on isoxazole ringAntioxidant

This compound is distinguished by its specific arrangement of functional groups and resultant biological activity profile.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at higher concentrations.
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects on MCF-7 cells revealed an IC50 value of approximately 15 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapy.
  • Antioxidant Evaluation : Using DPPH and ABTS assays, the compound exhibited strong radical scavenging activity compared to standard antioxidants like Vitamin C.

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